Superior Sensitivity in HPLC Fluorescence Detection vs. DBD-APy and ABD-APy
When derivatized with naproxen, the detection limit (S/N = 2) of the NBD-APy derivative is 15 fmol, which is a 1.5-fold improvement in sensitivity compared to DBD-APy (10 fmol) and a 2-fold improvement compared to ABD-APy (30 fmol) under identical reversed-phase HPLC conditions [1]. This demonstrates that NBD-APy provides a quantifiable balance between sensitivity and baseline stability, making it a more practical choice for routine analysis than ABD-APy and comparable to DBD-APy.
| Evidence Dimension | HPLC Detection Limit (S/N = 2) |
|---|---|
| Target Compound Data | 15 fmol |
| Comparator Or Baseline | DBD-APy-Naproxen: 10 fmol; ABD-APy-Naproxen: 30 fmol |
| Quantified Difference | 1.5x more sensitive than ABD-APy; 0.67x the sensitivity of DBD-APy |
| Conditions | Reversed-phase HPLC with fluorescence detection (Ex/Em ~470 nm/540 nm) using a 5 µm Inertsil ODS-2 column and water-acetonitrile mobile phase |
Why This Matters
This sensitivity level enables trace analysis of carboxylic acid enantiomers in complex biological matrices, which is critical for pharmaceutical drug monitoring and impurity profiling.
- [1] Toyo'oka T, Ishibashi M, Terao T. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst. 1992;117(4):727-733. View Source
